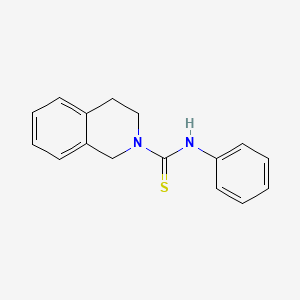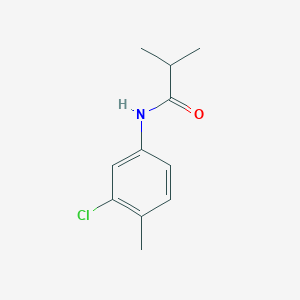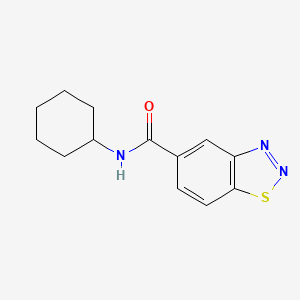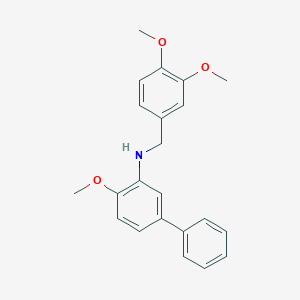
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDIC is a heterocyclic compound that belongs to the class of isoquinolines and is known for its unique chemical and physical properties.
作用機序
The exact mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, studies have suggested that N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide may exert its biological effects by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to exhibit antifungal and antibacterial activities, suggesting its potential use as an antimicrobial agent.
実験室実験の利点と制限
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for use in laboratory experiments. It has a relatively simple synthesis method, making it easily accessible for researchers. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is also stable under a range of conditions, allowing for easy storage and handling. However, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential area of research is the development of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide's potential as a chelating agent for the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and its potential applications in various fields of scientific research.
合成法
The synthesis of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid, which yields N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
科学的研究の応用
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been investigated for its potential use as a chelating agent in the treatment of heavy metal poisoning.
特性
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOHPPTCHNTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354632 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
CAS RN |
89652-23-3 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)

![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)